molecular formula C5H6F3N3O B13072905 3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13072905
M. Wt: 181.12 g/mol
InChI Key: VTRZRPIXWWQEIN-UHFFFAOYSA-N
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Description

3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine is a chemical compound with a unique structure that includes a trifluoroethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and oxadiazole ring play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(2,2,2-trifluoroethyl)benzamide
  • 3-Methyl-N-(2,2,2-trifluoroethyl)aniline
  • 2-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

Compared to similar compounds, 3-Methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C5H6F3N3O/c1-3-10-4(12-11-3)9-2-5(6,7)8/h2H2,1H3,(H,9,10,11)

InChI Key

VTRZRPIXWWQEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCC(F)(F)F

Origin of Product

United States

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